

# Technical Guide: Physicochemical Characterization of (4-(sec-Butyl)phenyl)methanamine

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## Compound of Interest

Compound Name: (4-(sec-Butyl)phenyl)methanamine

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A Focused Analysis on Boiling and Melting Point Determination

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## Introduction: The Significance of (4-(sec-Butyl)phenyl)methanamine in Medicinal Chemistry

(4-(sec-Butyl)phenyl)methanamine is a primary amine featuring a sec-butyl substituted phenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its potential to engage in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition at biological targets. The accurate determination of its fundamental physicochemical properties, such as boiling and melting points, is a cornerstone for its synthesis, purification, formulation, and overall drugability assessment. These parameters provide insights into the compound's purity, physical state under various conditions, and are essential for the development of robust and reproducible manufacturing processes.

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the boiling and melting points of **(4-(sec-Butyl)phenyl)methanamine**. In the absence of experimentally verified data for this specific molecule, this guide presents computed values and data from structurally analogous compounds to offer a scientifically grounded estimation. Furthermore, it details rigorous, self-validating experimental methodologies for the precise determination of these critical constants.

## Physicochemical Properties of (4-(sec-Butyl)phenyl)methanamine

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded experimentally determined boiling or melting point data for **(4-(sec-Butyl)phenyl)methanamine**. However, computational models provide estimations for these properties.

### Computed Data for (4-(sec-Butyl)phenyl)methanamine

Computational predictions, while not a substitute for experimental verification, offer a valuable preliminary assessment of a compound's physical properties. The following data for **(4-(sec-Butyl)phenyl)methanamine** has been computed by established algorithms.

Property	Value	Source
Molecular Formula	C11H17N	PubChem[1]
Molecular Weight	163.26 g/mol	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]

Note: Boiling and melting points are not available as computed properties from this source.

## Experimental Data of Structurally Similar Compounds

To provide context and a basis for estimating the physical properties of **(4-(sec-Butyl)phenyl)methanamine**, experimental data for structurally related compounds are presented below. The selection of these analogues is based on the presence of the sec-butylphenyl moiety or the benzylamine core, which are key structural features of the target compound.

Compound	Structure	Melting Point (°C)	Boiling Point (°C)	Pressure (mm Hg)	Source
4-sec-Butylaniline	1.08 (estimate)	244-245	727		ChemicalBook[2]
4-sec-Butylphenol	61.5	241	760		The Good Scents Company[3]
4,4'-Bis(sec-butylamino)diphenylmethane	Not Available	240-250	2-3		Echemi[4]

Expert Insight: The presence of the primary amine group in **(4-(sec-Butyl)phenyl)methanamine** allows for intermolecular hydrogen bonding, which would be expected to result in a higher boiling point compared to a non-polar analogue of similar molecular weight. The sec-butyl group introduces steric hindrance that may slightly lower the melting point compared to a linear butyl isomer by disrupting crystal lattice packing.

## Experimental Protocols for Boiling and Melting Point Determination

The following protocols describe validated methods for the accurate determination of the boiling and melting points of a novel compound like **(4-(sec-Butyl)phenyl)methanamine**. These micro-methods are ideal for research and development settings where sample quantities may be limited.

### Melting Point Determination by Capillary Method

This method is based on the principle that a pure, crystalline solid will have a sharp and reproducible melting point.[5] Impurities typically depress the melting point and broaden the melting range.

Methodology:

- **Sample Preparation:** Ensure the sample is thoroughly dried to remove any residual solvent. The crystalline sample should be finely powdered to ensure uniform packing in the capillary tube.[6]
- **Capillary Loading:** A small amount of the powdered sample is introduced into a capillary tube (typically 1-2 mm in diameter) that is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5]
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.[7]
- **Data Recording:** The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.[7] For a pure compound, this range should be narrow (0.5-1 °C).

## Boiling Point Determination by Micro-Method

This technique is suitable for small quantities of liquid and relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

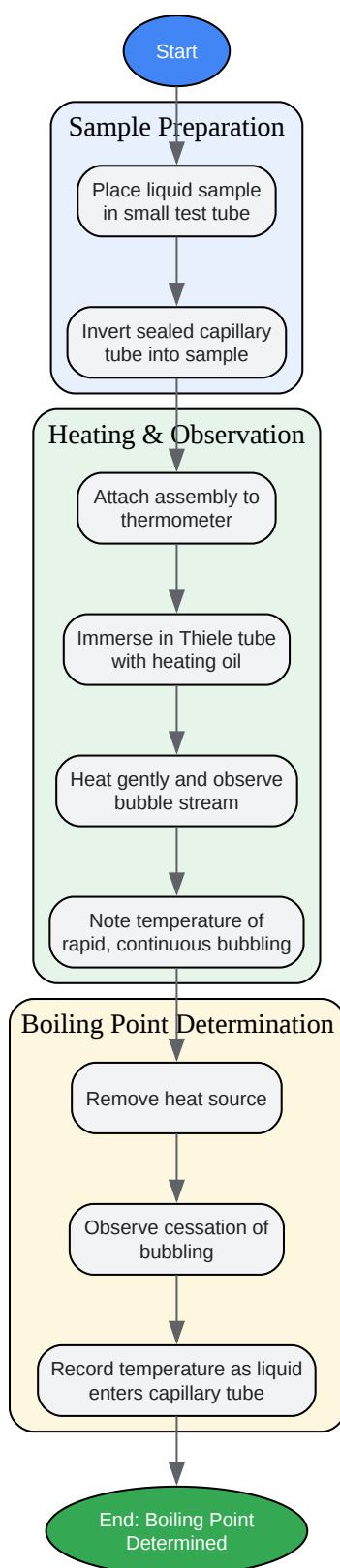
Methodology:

- **Apparatus Assembly:** A small amount of the liquid sample (a few drops) is placed in a small test tube (e.g., 6 x 50 mm). A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.[10][11]

- **Heating:** The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[10]
- **Observation:** As the liquid is heated, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[10]
- **Boiling Point Identification:** Once a continuous stream of bubbles is observed, the heat source is removed. The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure is equal to the vapor pressure of the liquid.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.



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Caption: Experimental workflow for micro-boiling point determination.

## Conclusion

While experimental data for the boiling and melting points of **(4-(sec-Butyl)phenyl)methanamine** are not currently available in the public domain, this guide provides a robust framework for their estimation and experimental determination. The provided computational data and the physical properties of structurally similar compounds suggest that **(4-(sec-Butyl)phenyl)methanamine** is likely a liquid at room temperature with a relatively high boiling point due to its molecular weight and hydrogen bonding capability. The detailed experimental protocols herein offer a clear and reliable path for researchers to obtain accurate and verifiable data, which is essential for the continued development and application of this and other novel chemical entities.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of (4-(sec-Butyl)phenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15071774/docs#technical-guide-physicochemical-characterization-of-4-sec-butyl-phenyl-methanamine>]

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